

Technical Guide: 2-Methylcyclohexanol (CAS 583-59-5)

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Compound of Interest

Compound Name: 2-Methylcyclohexanol

CAS No.: 615-39-4

Cat. No.: B7766545

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Part 1: Executive Summary & Chemical Identity

2-Methylcyclohexanol (CAS 583-59-5) is a cyclic secondary alcohol primarily utilized as a solvent, a chemical intermediate in the synthesis of fragrances and antioxidants, and a model substrate for conformational analysis in stereochemical research.

Commercially, this CAS number refers to a mixture of cis- and trans- isomers.^{[1][2]} In drug development and fine chemical synthesis, understanding the distinct reactivity of these stereoisomers is critical, particularly regarding elimination and oxidation rates. This guide provides a definitive technical breakdown of the molecule's behavior, analytical characterization, and standard experimental protocols.

Physicochemical Profile^{[2][3][4][5][6][7][8]}

Property	Value / Description	Note
CAS Number	583-59-5	Mixture of isomers
Molecular Formula	C ₇ H ₁₄ O	
Molecular Weight	114.19 g/mol	
Boiling Point	163–166 °C	Isomer dependent (cis typically boils lower than trans in pure form, but mixtures vary)
Density	0.930 g/mL	@ 25 °C
Solubility	Soluble in ethanol, ether; slightly soluble in water	
Key Reactivity	Dehydration (E1/E2), Oxidation	Rate depends heavily on axial/equatorial conformation

Part 2: Stereochemistry & Conformational Analysis

The reactivity of **2-methylcyclohexanol** is dictated by the orientation of the hydroxyl (-OH) and methyl (-CH₃) groups on the cyclohexane ring.

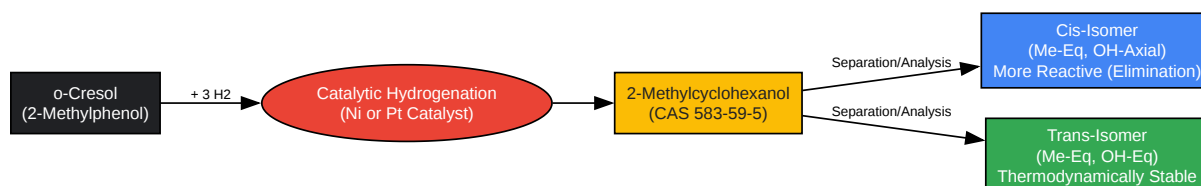
- **Cis-2-Methylcyclohexanol**: The substituents are on the same side of the ring. The stable chair conformer places the bulky methyl group in the equatorial position and the hydroxyl group in the axial position.
- **Trans-2-Methylcyclohexanol**: The substituents are on opposite sides. The stable chair conformer places both groups in the equatorial position (diequatorial).

Mechanistic Implication

The cis isomer (axial -OH) is generally more reactive in oxidation (chromic acid) due to the relief of 1,3-diaxial steric strain upon conversion to the ketone. Conversely, in acid-catalyzed dehydration, the cis isomer eliminates faster because the axial -OH and the axial hydrogen at C2 are anti-periplanar, facilitating rapid E2-like character within the E1 mechanism [1].

Visualization: Stereochemical Relationships

The following diagram illustrates the relationship between the precursor (o-Cresol) and the resulting isomers.



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Figure 1: Synthesis and stereochemical divergence of **2-Methylcyclohexanol**.

Part 3: Analytical Characterization (NMR)

Distinguishing between isomers is a prerequisite for controlled synthesis. ¹H NMR provides the most reliable identification based on the chemical shift of the carbinol proton (H on C1).

Isomer	Conformation (Major)	Carbinol Proton (H-C1) Position	Chemical Shift (δ)	Coupling (J)
Trans	Diequatorial (-OH eq)	Axial	~3.05 ppm	Large axial-axial coupling (td, J ≈ 10, 4 Hz)
Cis	Me-Eq, -OH Ax	Equatorial	~3.75 ppm	Small equatorial-axial/eq-eq coupling (q, J ≈ 3 Hz)

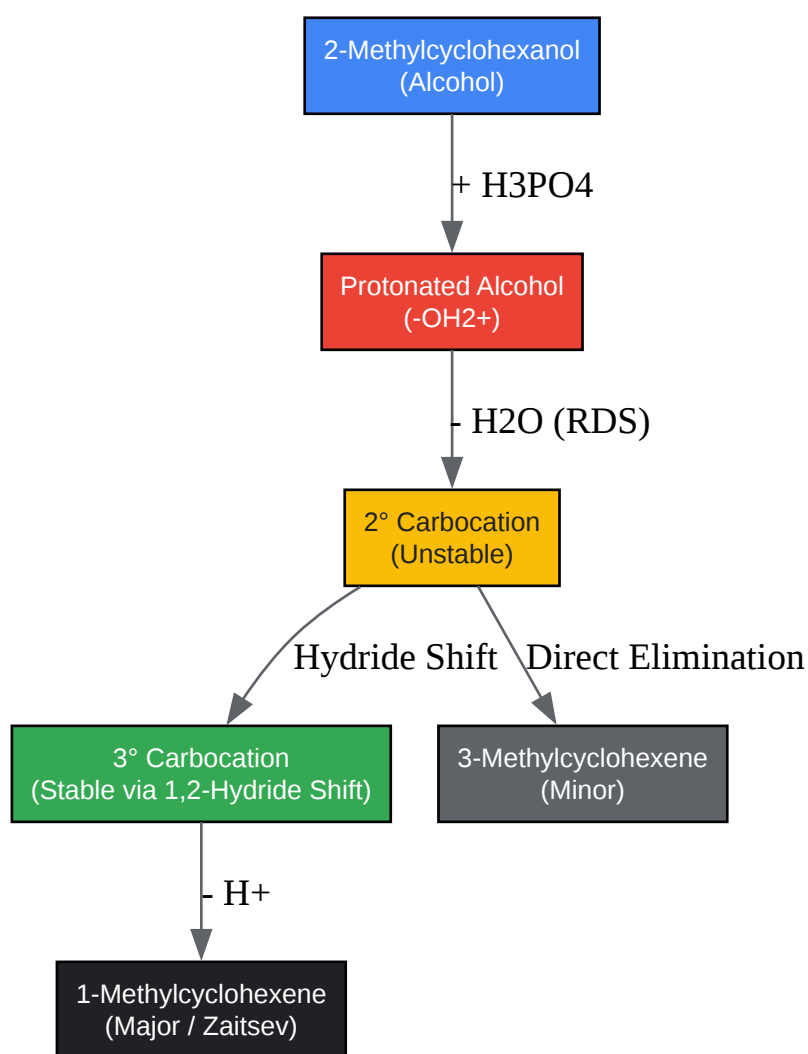
Technical Insight: The axial proton in the trans isomer is shielded (upfield, 3.05 ppm) relative to the equatorial proton in the cis isomer (deshielded, downfield, 3.75 ppm) [2].

Part 4: Core Protocol – Acid-Catalyzed Dehydration

This protocol describes the conversion of **2-methylcyclohexanol** to 1-methylcyclohexene and 3-methylcyclohexene.[2][3][4] This is a standard workflow to demonstrate regio-selectivity (Zaitsev's Rule) and carbocation rearrangement.

Reaction Mechanism (E1 Pathway)

The reaction proceeds via an E1 mechanism involving a carbocation intermediate.[4] The secondary carbocation rearranges via a 1,2-hydride shift to a more stable tertiary carbocation, leading to the thermodynamically favored product.



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Figure 2: E1 Mechanism showing the critical hydride shift leading to the major alkene product.

Experimental Procedure

Reagents:

- **2-Methylcyclohexanol** (Mixture): 10.0 mL (approx. 9.3 g)[5]
- Phosphoric Acid (85%): 3.0 mL
- Sodium Carbonate (10% aq): For washing
- Calcium Chloride (anhydrous): Drying agent

Equipment: Fractional distillation apparatus, round-bottom flask (25 mL), heating mantle, ice bath for collection.

Step-by-Step Workflow:

- Reaction Setup:
 - In a 25 mL round-bottom flask, combine 10.0 mL of **2-methylcyclohexanol** and 3.0 mL of 85% phosphoric acid.
 - Why Phosphoric Acid? Unlike sulfuric acid, phosphoric acid is non-oxidizing and less likely to cause charring of the organic material at high temperatures [3].
 - Add a magnetic stir bar and assemble the fractional distillation column.
- Reaction-Distillation (The Driving Force):
 - Heat the mixture slowly. The reaction is reversible; however, the alkene products (bp 104–110 °C) boil significantly lower than the starting alcohol (bp ~165 °C) and water.
 - Distill the product mixture into an ice-cooled receiver. Maintain the head temperature below 110 °C to prevent co-distillation of the starting material.
 - Self-Validating Check: The distillate should separate into two layers (organic alkene layer on top, water on bottom). If only one phase appears, the distillation temperature was likely too high, carrying over unreacted alcohol.

- Work-Up:
 - Transfer the distillate to a separatory funnel.[4]
 - Wash with 5 mL of 10% sodium carbonate to neutralize any co-distilled acid.
 - Wash with 5 mL of brine (saturated NaCl) to remove bulk water.
 - Dry the organic layer over anhydrous calcium chloride for 10 minutes.
- Analysis:
 - Filter the dried product.[6]
 - Analyze via GC-MS or Refractive Index.
 - Expected Result: The major product is 1-methylcyclohexene (>80%) due to the stability of the trisubstituted double bond (Zaitsev product) formed after the hydride shift [4].

Part 5: Safety & Toxicology[12]

Signal Word:WARNING

- Hazards: Flammable liquid and vapor (H226). Harmful if inhaled (H332). Causes skin and serious eye irritation.
- Handling: Use only in a fume hood. Avoid contact with strong oxidizing agents (e.g., chromic acid, permanganates) unless under controlled reaction conditions, as this can lead to exothermic generation of ketones or carboxylic acids.
- First Aid:
 - Skin: Wash with soap and water.
 - Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

References

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Sources

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